Physicochemical Advantage: Lower Lipophilicity Versus the Des‑Methoxy Analog
In comparison with its closest commercially available analog, 4‑methyl‑N‑(2‑phenylquinazolin‑4‑yl)benzenesulfonamide (CAS 50871‑62‑0), the target compound 61364‑51‑0 displays a reduced XLogP3 (4.4 vs. 4.7) and an elevated topological polar surface area (92.79 vs. 80.3 Ų) due to the 4′‑methoxy group [1][2]. The lower logP enhances aqueous solubility while the higher TPSA retains blood–brain barrier permeability within a desirable range for CNS‑exposed targets.
ΔTPSA = +12.49 Ų
vs des‑methoxy analog
| Evidence Dimension | Lipophilicity and polar surface area as indices of drug-likeness |
|---|---|
| Target Compound Data | XLogP3 = 4.4; TPSA = 92.79 Ų |
| Comparator Or Baseline | 4‑methyl‑N‑(2‑phenylquinazolin‑4‑yl)benzenesulfonamide (CAS 50871‑62‑0): XLogP3 = 4.7; TPSA = 80.3 Ų |
| Quantified Difference | ΔXLogP3 = –0.3; ΔTPSA = +12.49 Ų |
| Conditions | Computed by XLogP3 and Cactvs 3.4.8.24, PubChem release 2025.09.15 |
Why This Matters
The simultaneous reduction in lipophilicity and increase in polar surface area positions 61364‑51‑0 in a more favorable oral bioavailability space than the des‑methoxy analog, reducing the risk of high logP‑driven promiscuity and toxicity.
- [1] PubChem. Benzenesulfonamide, N-[2-(4-methoxyphenyl)-4-quinazolinyl]-4-methyl- (CID 12290359). Computed properties: XLogP3 = 4.4, TPSA = 92.79 Ų. View Source
- [2] PubChem. Benzenesulfonamide, 4-methyl-N-(2-phenyl-4-quinazolinyl)- (CID 12290358). Computed properties: XLogP3 = 4.7, TPSA = 80.3 Ų. View Source
